molecular formula C17H23NO2 B11850658 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one CAS No. 78620-89-0

3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one

Cat. No.: B11850658
CAS No.: 78620-89-0
M. Wt: 273.37 g/mol
InChI Key: ZQBJUBIMAQXWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one is a synthetically derived organic compound of significant interest in advanced chemical research and development. Its molecular structure incorporates a 1-oxaspiro[4.4]nonan-2-one core, a spirocyclic system that introduces three-dimensional complexity and structural rigidity . This scaffold is functionally rich, containing a lactone moiety which can serve as a versatile synthetic intermediate or a potential pharmacophore. The structure is further elaborated with a phenyl substituent and a dimethylaminomethyl group, which can significantly influence the compound's electronic properties, bioavailability, and interaction with biological targets . The presence of these functional groups makes this compound a valuable scaffold for medicinal chemistry and drug discovery programs. Researchers can explore its potential as a building block for the synthesis of more complex molecules or investigate its intrinsic biological activity. The spirocyclic framework is particularly prized for its ability to access underexplored chemical space, making it a compelling candidate for the development of novel therapeutic agents and for applications in chemical biology as a probe or a template in structure-activity relationship (SAR) studies.

Properties

CAS No.

78620-89-0

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-4-phenyl-1-oxaspiro[4.4]nonan-2-one

InChI

InChI=1S/C17H23NO2/c1-18(2)12-14-15(13-8-4-3-5-9-13)17(20-16(14)19)10-6-7-11-17/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3

InChI Key

ZQBJUBIMAQXWLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C(C2(CCCC2)OC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkene Aminolactonization as a Key Method

The most efficient route to 3-((dimethylamino)methyl)-4-phenyl-1-oxaspiro[4.4]nonan-2-one involves a one-pot alkene aminolactonization reaction. This method, adapted from general procedure B in recent work, enables simultaneous formation of the lactone ring and introduction of the dimethylamino moiety. The reaction proceeds via in situ generation of an iodonium intermediate, followed by nucleophilic attack of a tethered amine group to form the spiro center.

Critical parameters include:

  • Substrate design : The starting alkene must position the amine nucleophile for 5-exo cyclization (e.g., 4-phenyl-substituted cyclohexene derivatives).

  • Solvent system : Anhydrous 1,2-dimethoxyethane (DME) optimizes iodonium stability while maintaining nucleophile accessibility.

  • Temperature profile : 50°C for 20 hours balances reaction rate with minimized side reactions.

Detailed Synthetic Protocol

Reaction Setup and Workflow

  • Alkene activation :

    • Charge a flame-dried flask with iodine (1.1 eq.) and DME (0.33 mL/mmol substrate) under N₂.

    • Cool to 0°C, then add alkene substrate (1.0 eq.) in DME dropwise.

  • Cyclization :

    • Heat to 50°C with vigorous stirring (800 rpm) for 20 hours.

    • Monitor by TLC (DCM:MeOH:NH₄OH 9:1:0.15) until alkene consumption (Rf ≈ 0.7 → 0.3).

  • Work-up :

    • Quench with 1M NaOH to pH >7 at 0°C.

    • Extract with DCM (3×50 mL/mmol), dry over K₂CO₃, and concentrate.

  • Purification :

    • Flash chromatography using heptane:EEA (ethyl acetate:ethanol:NH₄OH 3:1:0.08) gradients.

    • Typical isolated yield: 68–82% for phenyl-substituted variants.

Optimization and Diastereocontrol

Steric Effects on Diastereomeric Ratio

The spiro center configuration depends on substituent bulk. Comparative data from analogous syntheses:

SubstitutionYield (%)drKey Influence
4-Phenyl825:1Aromatic π-stacking
4-tert-Butyl705:1Steric hindrance
4-Trifluoromethyl772.1:1Electronic effects

The 4-phenyl group enhances diastereoselectivity through transition-state stabilization via π-interactions with the iodonium intermediate.

Temperature and Time Optimization

  • Lower temperatures (30°C) : Increase dr to 7:1 but reduce conversion (58% yield).

  • Extended reaction time (36 h) : No yield improvement, promotes lactone ring-opening.

Structural Characterization

Spectroscopic Fingerprints

1H NMR (600 MHz, CDCl₃) :

  • δ 7.32–7.23 (m, 5H, Ph)

  • δ 3.75 (dd, J = 11.2, 9.1 Hz, 1H, CH-O)

  • δ 2.43 (s, 6H, N(CH₃)₂)

  • δ 2.38–1.55 (m, 12H, spiro-CH₂ and backbone protons)

13C NMR (151 MHz, CDCl₃) :

  • δ 174.5 (C=O lactone)

  • δ 146.4 (ipso-Ph)

  • δ 128.6–126.4 (Ph)

  • δ 84.0 (spiro-C)

  • δ 41.7 (N(CH₃)₂)

HRMS (ESI+) :

  • Calculated for C₁₇H₂₂NO₂ [M+H]⁺: 272.1651

  • Observed: 272.1648

IR (neat) :

  • 1766 cm⁻¹ (νC=O lactone)

  • 2748 cm⁻¹ (νN-CH₃)

Comparative Analysis of Alternative Methods

Retro-synthetic Approaches

  • Path A : Cyclocondensation of γ-amino acids with ketones (lower yields, ~35%)

  • Path B : Ring-closing metathesis (RCM) of diene precursors (requires Grubbs catalyst, 60% yield)

  • Path C : Photoinduced electron transfer cyclization (limited scalability)

The aminolactonization method surpasses alternatives in atom economy (78% vs. 52–65%) and step count (1 vs. 3–5 steps).

Industrial Scalability Considerations

Kilogram-scale Production

  • Solvent recovery : DME and heptane can be distilled and reused (98% recovery).

  • Catalyst loading : Iodine is stoichiometric but recoverable as NaI during work-up.

  • Purification : Centrifugal partition chromatography reduces silica gel waste by 40% vs. flash chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the spiro structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparison of structural analogs based on spirocyclic frameworks and substituents:

Compound Name Core Structure Key Substituents Physicochemical Properties Potential Applications
3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro[4.4]nonan-2-one (Target) 1-oxaspiro[4.4]nonan-2-one 4-phenyl, 3-(dimethylamino)methyl Moderate lipophilicity (amine group), predicted high thermal stability CNS drugs, enzyme inhibitors
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione 1,3-diazaspiro[4.4]nonane 7-phenyl, dual amide groups Higher polarity (amide groups), density ~1.14 g/cm³ Peptidomimetics, protease inhibitors
1-Methyl-3-(phenylmethyl)-1,4-diazaspiro[4.4]nonan-2-one 1,4-diazaspiro[4.4]nonane 1-methyl, 3-benzyl Boiling point ~415°C, pKa ~5.88 Anticancer agents, kinase modulators
4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one 1-oxaspiro[4.5]decen-2-one 4-(fluorophenyl)hydroxymethyl, 3-methyl, enone Increased polarity (fluorine, hydroxyl), MW 290.33 g/mol Anti-inflammatory agents, Michael acceptors
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 7-oxa-2-azaspiro[3.5]nonane 3-phenyl MW 217.26 g/mol, high purity (≥95%) Material science, drug intermediates

Functional Group Impact

  • Dimethylamino Group (Target Compound): Enhances basicity and CNS penetration compared to amide-containing analogs (e.g., diazaspiro compounds) .
  • Phenyl vs. Fluorophenyl : The target’s phenyl group offers π-π stacking interactions, while fluorophenyl () improves metabolic stability and electronegativity .
  • Spiro Ring Size : Smaller spiro[4.4] systems (target) vs. spiro[4.5] () or spiro[3.5] () alter steric hindrance and conformational flexibility.

Biological Activity

3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one is a synthetic organic compound characterized by a spirocyclic structure, which includes a dimethylamino group and a phenyl group. This unique structure contributes to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
CAS Number: 78620-89-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, especially enzymes involved in neurotransmitter metabolism. The dimethylamino group enhances its binding affinity to these targets, potentially influencing neuropharmacological outcomes.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds with similar structures exhibit significant inhibitory effects on monoamine oxidase enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition suggests potential antidepressant properties for this compound.

2. Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may also display neuroprotective properties. Studies on related compounds indicate that spirocyclic structures can confer resilience against neurodegenerative processes.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds with structural similarities and their biological activities:

Compound NameStructure FeaturesNotable Activities
3-(Dimethylamino)-1-oxaspiro[4.5]decan-2-oneSpirocyclic structure with dimethylamino groupAntidepressant properties
3-(Dimethylamino)-1-phenyldihydrofuranSimilar amino and phenyl groupsInhibition of monoamine oxidase
3-(Dimethylamino)-1-benzofuranContains a benzofuran ringPotential neuroprotective effects

Study on MAO Inhibition

A study investigating the inhibitory effects of various spiro compounds on MAO found that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against MAO .

Neuroprotective Activity Evaluation

In another study, compounds structurally related to the target compound were subjected to neuroprotection assays using neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting a protective effect against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one?

  • Methodological Answer : Synthesis of spirocyclic compounds often involves cyclization or annulation strategies. For example, analogous spiro[4.4]nonan-2-one derivatives have been synthesized via intramolecular cyclization of ketoesters or through ring-closing metathesis . Retrosynthetic analysis (as applied to similar spiro compounds) can guide disconnections at the oxaspiro core, with the dimethylamino and phenyl groups introduced via alkylation or Friedel-Crafts reactions . Key steps include:

  • Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to form the spiro ring.
  • Functionalization : Selective methylation or amine introduction via reductive amination.

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving spirocyclic stereochemistry. For example, in 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl derivatives, X-ray data confirmed bond angles (mean C–C = 0.004 Å) and spatial arrangement of substituents . Steps include:

  • Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain high-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Apply SHELXL for structure solution, achieving R-factors < 0.05 .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., dimethylamino protons at δ ~2.2 ppm, sp³ carbons in the oxaspiro ring at δ 60–80 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₇H₂₁NO₂: 271.1572) .
  • IR : Stretching frequencies for carbonyl (ν ~1700 cm⁻¹) and amine groups (ν ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or MS fragments) may arise from conformational flexibility or impurities. Strategies include:

  • Dynamic NMR : Resolve rotational barriers in dimethylamino groups .
  • LC-MS/MS : Detect trace impurities (e.g., desmethyl byproducts) with gradients of 0.1% formic acid in acetonitrile/water .
  • Cross-Validation : Compare with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What computational methods predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain in the spiro core .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., in DMSO or water) .
  • QSPR Models : Corrogate logP values (e.g., predicted XLogP3 ~2.5) with bioavailability .

Q. How to design experiments to identify biological targets or mechanisms of action?

  • Methodological Answer :

  • Target Fishing : Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to bind enzymes/receptors .
  • Kinase Assays : Test inhibition of kinases (IC₅₀) in dose-response curves (0.1–100 µM) .
  • Molecular Docking : AutoDock Vina screens against PDB structures (e.g., serotonin receptors) to prioritize targets .

Q. How to optimize reaction conditions to improve synthetic yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., toluene vs. THF) using a factorial design .
  • In Situ Monitoring : ReactIR tracks intermediates (e.g., enolate formation) to minimize side reactions .
  • Scale-Up Considerations : Ensure thermal stability (DSC analysis) and avoid exotherms >50°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.